Cas no 58546-13-7 (3-Pyridinecarboxylic acid, (3R,5S,5aR,6R,7S,8S,9S,9aR)-6-(acetyloxy)-5a-[(acetyloxy)methyl]-7-(benzoyloxy)octahydro-8,9-dihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5-yl ester, rel-(+)-)
![3-Pyridinecarboxylic acid, (3R,5S,5aR,6R,7S,8S,9S,9aR)-6-(acetyloxy)-5a-[(acetyloxy)methyl]-7-(benzoyloxy)octahydro-8,9-dihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5-yl ester, rel-(+)- structure](https://de.kuujia.com/scimg/cas/58546-13-7x500.png)
58546-13-7 structure
Produktname:3-Pyridinecarboxylic acid, (3R,5S,5aR,6R,7S,8S,9S,9aR)-6-(acetyloxy)-5a-[(acetyloxy)methyl]-7-(benzoyloxy)octahydro-8,9-dihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5-yl ester, rel-(+)-
CAS-Nr.:58546-13-7
MF:C32H37NO11
MW:611.636290311813
CID:382579
3-Pyridinecarboxylic acid, (3R,5S,5aR,6R,7S,8S,9S,9aR)-6-(acetyloxy)-5a-[(acetyloxy)methyl]-7-(benzoyloxy)octahydro-8,9-dihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5-yl ester, rel-(+)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-Pyridinecarboxylicacid,(3R,5S,5aR,6R,7S,8S,9S,9aR)-6-(acetyloxy)-5a-[(acetyloxy)methyl]-7-(benzoyloxy)octahydro-8,9-dihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5-ylester, rel-(+)-
- 3-Pyridinecarboxylicacid,6-(acetyloxy)-5a-[(acetyloxy)methyl]-7-(benzoyloxy)octahydro-8,9-dihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5-ylester, (3a,5b,5aa,6a,7a,8b,9b,9aa)-(+)-
- Cathidine D
- 3-Pyridinecarboxylic acid, (3R,5S,5aR,6R,7S,8S,9S,9aR)-6-(acetyloxy)-5a-[(acetyloxy)methyl]-7-(benzoyloxy)octahydro-8,9-dihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5-yl ester, rel-(+)-
-
- Inchi: 1S/C32H37NO11/c1-18(34)40-17-31-23(42-28(38)21-12-9-13-33-16-21)14-22-15-32(31,44-29(22,3)4)30(5,39)25(36)24(26(31)41-19(2)35)43-27(37)20-10-7-6-8-11-20/h6-13,16,22-26,36,39H,14-15,17H2,1-5H3
- InChI-Schlüssel: IBYLVJWSADDHAM-UHFFFAOYSA-N
- Lächelt: CC(OCC12C(OC(=O)C)C(OC(C3C=CC=CC=3)=O)C(O)C(O)(C)C31OC(C(C3)CC2OC(C1C=NC=CC=1)=O)(C)C)=O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 12
- Schwere Atomanzahl: 44
- XLogP3: 1.821
3-Pyridinecarboxylic acid, (3R,5S,5aR,6R,7S,8S,9S,9aR)-6-(acetyloxy)-5a-[(acetyloxy)methyl]-7-(benzoyloxy)octahydro-8,9-dihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5-yl ester, rel-(+)- Verwandte Literatur
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
58546-13-7 (3-Pyridinecarboxylic acid, (3R,5S,5aR,6R,7S,8S,9S,9aR)-6-(acetyloxy)-5a-[(acetyloxy)methyl]-7-(benzoyloxy)octahydro-8,9-dihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5-yl ester, rel-(+)-) Verwandte Produkte
- 2411335-38-9((E)-4-(Dimethylamino)-N-[(6-pyridin-2-ylpyridin-2-yl)methyl]but-2-enamide)
- 1344949-54-7(Benzeneethanamine, 4-fluoro-α,β,β-trimethyl-, (αR)-)
- 1093-58-9(Clostebol Standard)
- 1040023-51-5(N-(3-methylbutan-2-yl)-4-nitroaniline)
- 484-65-1(1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene)
- 209984-30-5(5,7-Dihydro-5-methyl-6H-dibenzb,dazepin-6-one)
- 1806308-21-3(1-(4-Bromo-3-(hydroxymethyl)phenyl)hydrazine)
- 165614-76-6(2,3,6-Trimethyl-1H-indol-5-amine)
- 896068-57-8(1-chloro-2-ethyl-3-fluorobenzene)
- 922130-01-6(4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide)
Empfohlene Lieferanten
Minglong (Xianning) Medicine Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz
